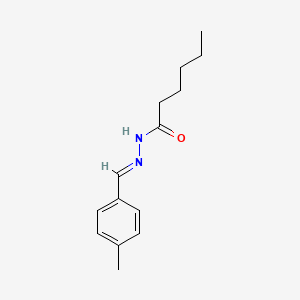
N'-(4-methylbenzylidene)nicotinohydrazide
Vue d'ensemble
Description
N'-(4-methylbenzylidene)nicotinohydrazide, commonly known as MBNH, is a chemical compound that has been widely studied for its potential applications in various fields of research. MBNH is a yellow crystalline powder that is soluble in organic solvents, and it has been found to possess several important properties that make it useful in scientific research.
Applications De Recherche Scientifique
Corrosion Inhibition
- N'-(4-methylbenzylidene)nicotinohydrazide derivatives have been used as effective corrosion inhibitors. For instance, N-2-methylbenzylidene-4-antipyrineamine, a similar compound, has shown significant inhibition of mild steel corrosion in hydrochloric acid solutions. This is evidenced by various methods such as weight loss, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) (Aziz et al., 2022).
Biomedical Research
- In the biomedical field, derivatives of N'-(4-methylbenzylidene)nicotinohydrazide have been explored for their potential health benefits. One study involved the synthesis of a new compound and its evaluation for radical scavenging activity and interaction with the SARS-CoV-2 main protease (Mpro), highlighting its potential in antiviral research (Guder et al., 2022).
Fluorescence Sensing
- These compounds have also been utilized in the development of 'turn-on' chemosensors. For example, a study on E-N’-(5-allyl-2-hydroxy-3-methoxybenzylidene) nicotinohydrazide, a similar compound, demonstrated its ability to selectively sense Zn2+ ions, showing potential for bioimaging applications in cancer cells (Patil et al., 2018).
Antimicrobial Activities
- Some derivatives of N'-(4-methylbenzylidene)nicotinohydrazide have shown promising antimicrobial activities. A study on(E)-N’-(2,5-dimethoxylbenzylidene)nicotinohydrazide, for instance, revealed its significant antitubercular activity against Mycobacterium tuberculosis, surpassing some standard treatments (Ogunniran et al., 2016).
Xanthine Oxidase Inhibition
- N'-(4-methylbenzylidene)nicotinohydrazide derivatives have been studied for their ability to inhibit xanthine oxidase. This enzyme is a target for the treatment of gout, and inhibitors can be beneficial in managing this condition. One study found that specific hydrazone derivatives showed strong activity in this regard, with potential implications for drug development (Han et al., 2022).
Optical Applications
- In optics, hydrazone compounds derived from N'-(4-methylbenzylidene)nicotinohydrazide have been synthesized and evaluated for their nonlinear optical properties. This research is significant for the development of optical devices such as limiters and switches (Naseema et al., 2010).
Antibacterial Agents
- Several studies have demonstrated the antibacterial potential of these compounds. For example, 6-Bromo-2'-(2-chlorobenzylidene)nicotinohydrazide and its derivatives were found to be effective antibacterial agents, indicating their potential use in combating bacterial infections (Zhu, 2020).
Synthesis and Characterization
- The synthesis and characterization of these compounds have been a significant area of research, with studies focusing on their structural properties using techniques like X-ray diffraction and spectroscopy. This research lays the groundwork for understanding their potential applications across various fields (Meng et al., 2014).
Propriétés
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-11-4-6-12(7-5-11)9-16-17-14(18)13-3-2-8-15-10-13/h2-10H,1H3,(H,17,18)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGNVRKQGIZFJM-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70416396 | |
| Record name | AC1NSF1C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70416396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(4-methylphenyl)methylidene]pyridine-3-carbohydrazide | |
CAS RN |
5374-21-0 | |
| Record name | AC1NSF1C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70416396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-amino-4-(benzylamino)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B3847472.png)
![5-[(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)carbonyl]-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinone](/img/structure/B3847476.png)
![4,7-diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine](/img/structure/B3847487.png)

![3a,8a-dihydroxy-3-methyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione](/img/structure/B3847508.png)
![3-chloro-6-fluoro-N-{[(4-{[(4-methoxy-1,2,5-thiadiazol-3-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B3847516.png)




![4-fluorobenzaldehyde [2-nitro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B3847548.png)

